1,3-Benzenediol, 5-(2-benzofuranyl)-

Catalog No.
S564786
CAS No.
439900-83-1
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzenediol, 5-(2-benzofuranyl)-

CAS Number

439900-83-1

Product Name

1,3-Benzenediol, 5-(2-benzofuranyl)-

IUPAC Name

5-(1-benzofuran-2-yl)benzene-1,3-diol

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H

InChI Key

ZZTDCNYCFAJAMX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O

Synonyms

stemofuran A

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O

1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as 5-(2-benzofuranyl)-1,3-benzenediol, is an organic compound characterized by a benzofuran moiety attached to a resorcinol structure. Its molecular formula is C₁₄H₁₀O₃, and it features two hydroxyl groups on the benzene ring at the 1 and 3 positions. The presence of the benzofuran ring contributes to its unique chemical properties and biological activities.

Typical of phenolic compounds. These include:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound can be reduced to yield diols or other alcohols.
  • Substitution Reactions: The aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of various substituents.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) .

The biological activity of 1,3-benzenediol, 5-(2-benzofuranyl)- has been studied in various contexts. Compounds with similar structures have demonstrated significant pharmacological properties, including:

  • Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals.
  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity: Benzofuran derivatives often show activity against various microbial strains, indicating their usefulness in developing new antimicrobial agents .

The synthesis of 1,3-benzenediol, 5-(2-benzofuranyl)- can be achieved through several methods:

  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions between appropriate precursors can yield this compound efficiently. For example, the Sonogashira coupling method is effective for synthesizing benzofuran derivatives .
  • Cyclization Reactions: Intramolecular cyclization of substituted phenols or propargyl alcohols can produce benzofuran structures that can subsequently be functionalized to introduce the benzenediol moiety .
  • Direct Functionalization: The direct functionalization of existing benzofuran derivatives with hydroxyl groups can also lead to the desired compound .

1,3-Benzenediol, 5-(2-benzofuranyl)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or microbial infections.
  • Material Science: Its unique structural properties may allow it to be used in the synthesis of advanced materials or polymers.
  • Cosmetics: The antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.

Interaction studies involving 1,3-benzenediol, 5-(2-benzofuranyl)- have focused on its binding affinity and efficacy against specific biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that certain derivatives can inhibit enzymes involved in cancer progression or inflammation pathways.
  • Receptor Binding: Investigations into how these compounds interact with cellular receptors can provide insights into their mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 1,3-benzenediol, 5-(2-benzofuranyl)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzofuranContains a benzene fused with a furan ringFound in many natural products with diverse activities
ResorcinolA dihydroxybenzene derivativeKnown for its antiseptic properties
2-AcetylbenzofuranAcetyl group on a benzofuran structureExhibits different reactivity due to acetyl substitution
BenzodioxoleContains two fused aromatic rings with oxygenOften used in medicinal chemistry

The uniqueness of 1,3-benzenediol, 5-(2-benzofuranyl)- lies in its specific arrangement of hydroxyl groups and the incorporation of the benzofuran moiety, which enhances its biological activity compared to other similar compounds.

XLogP3

3.3

Wikipedia

1,3-benzenediol, 5-(2-benzofuranyl)-

Dates

Modify: 2024-02-18

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